An In-depth Technical Guide to the Mechanism of Action of Avibactam on Serine β-Lactamases
An In-depth Technical Guide to the Mechanism of Action of Avibactam on Serine β-Lactamases
Introduction: A Paradigm Shift in β-Lactamase Inhibition
The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel strategies to preserve the efficacy of our β-lactam antibiotic arsenal. A primary driver of this resistance is the production of β-lactamase enzymes, which inactivate β-lactam drugs through hydrolysis. Avibactam, a non-β-lactam, diazabicyclooctane (DBO) inhibitor, represents a significant advancement in combating this resistance mechanism.[1][2][3] Unlike traditional β-lactam-based inhibitors, avibactam possesses a unique and potent mechanism of action, enabling it to inhibit a broad spectrum of serine β-lactamases, including Ambler Class A, C, and some Class D enzymes.[4][5][6]
This guide provides a comprehensive technical overview of the molecular interactions governing avibactam's inhibitory activity. We will delve into the step-by-step chemical mechanism, explore the kinetic and structural basis of its action across different β-lactamase classes, and detail the experimental methodologies employed to elucidate these intricate processes.
The Core Mechanism: A Reversible Covalent Dance
At its core, the inhibitory action of avibactam is a sophisticated, multi-step process characterized by the formation of a covalent bond with the active site serine of the β-lactamase, followed by a slow, reversible recyclization.[7][8][9] This contrasts sharply with the "suicide inhibition" of older inhibitors like clavulanic acid, where the inhibitor is irreversibly consumed.[10]
The process can be dissected into two primary phases:
-
Acylation (Carbamylation): The catalytic serine residue (Ser70 in the standard class A numbering scheme) in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of avibactam's five-membered urea ring.[11][12] This results in the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate, specifically a carbamoyl linkage.[10][13] This acylation step effectively "traps" the enzyme in an inactive state.[5]
-
Deacylation and Recyclization: Unlike the hydrolysis that deacylates β-lactam substrates, the avibactam-enzyme complex undergoes a slow, intramolecular ring-closure reaction.[7][8] The nitrogen atom (N6) of the opened avibactam ring acts as a nucleophile, attacking the carbonyl carbon of the carbamoyl linkage. This process, termed recyclization, regenerates the intact, active avibactam molecule and restores the free, functional enzyme.[7][14] The slowness of this deacylation step is crucial to avibactam's efficacy, as it ensures a prolonged period of enzyme inhibition.
The remarkable feature of this mechanism is the near absence of a hydrolytic pathway for deacylation.[7][8] Structural analyses suggest that the conformation of the acyl-enzyme intermediate and the protonation state of key active site residues, such as Glu166 in Class A enzymes, disfavor the activation of a water molecule for hydrolysis, making recyclization the kinetically preferred route.[8][12][15]
Caption: The reversible covalent inhibition mechanism of avibactam.
Class-Specific Interactions and Kinetic Profile
While the fundamental mechanism is conserved, the efficiency and kinetics of avibactam inhibition vary across different classes of serine β-lactamases, a direct consequence of subtle differences in their active site architecture.[16][17]
| β-Lactamase Class | Representative Enzymes | Acylation Efficiency (k₂/Kᵢ, M⁻¹s⁻¹) | Deacylation Half-life (t₁/₂) | Key Structural Insights |
| Class A | CTX-M-15, KPC-2, TEM-1 | High (1.0 x 10⁵ for CTX-M-15)[16][18] | Minutes (e.g., ~16 min for TEM-1)[7] | The sulfate group of avibactam interacts with a positively charged pocket, mimicking β-lactam carboxylates. Key residues like S130, N132, and K234 are crucial for binding.[2][12][19] |
| Class C | AmpC (P. aeruginosa, E. cloacae) | Moderate (~10³ - 10⁴)[16][20] | Minutes to hours | Similar overall binding mode to Class A, but with distinct interactions. A short, strong hydrogen bond between the avibactam amide and piperidine N1 is observed in AmpC complexes.[4][21] |
| Class D | OXA-10, OXA-24, OXA-48 | Variable and generally lower (1.1 x 10¹ for OXA-10; 1.4 x 10³ for OXA-48)[16][22] | Very slow (days)[23] | Avibactam is essentially an irreversible inhibitor for some OXA enzymes due to the extremely slow deacylation. The binding mode provides a rationale for the selective inhibition of certain OXA variants.[24] |
Data compiled from multiple sources.[2][7][12][16][17][18][19][20][21][22][23][24]
The variation in acylation efficiency is a testament to how well the avibactam molecule fits into the active sites of different enzyme classes. For instance, the high efficiency against Class A enzymes like CTX-M-15 is attributed to a snug fit and multiple favorable interactions within the active site.[2] Conversely, the lower efficiency against some Class D enzymes is due to less optimal binding.[16][17] The exceptionally slow deacylation from Class D enzymes makes avibactam a particularly potent inhibitor against this challenging class of β-lactamases.
Methodologies for Elucidating the Mechanism of Action
A combination of sophisticated biophysical and biochemical techniques has been instrumental in deciphering avibactam's mechanism.
Experimental Workflow
Caption: A generalized workflow for studying avibactam's mechanism.
Detailed Protocols
1. Enzyme Kinetics Assays (Spectrophotometry)
-
Objective: To determine the kinetic parameters of inhibition, including the second-order rate constant for acylation (k₂/Kᵢ) and the deacylation rate constant (k_off).
-
Principle: The hydrolysis of a chromogenic substrate, such as nitrocefin, by the β-lactamase is monitored by measuring the change in absorbance over time. The presence of an inhibitor like avibactam will alter the rate of this reaction.
-
Step-by-Step Methodology (Acylation):
-
Prepare a reaction mixture containing a known concentration of purified β-lactamase and the chromogenic substrate (e.g., nitrocefin) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).[16]
-
Initiate the reaction by adding varying concentrations of avibactam.
-
Monitor the change in absorbance (e.g., at 482 nm for nitrocefin) over time using a spectrophotometer, often at a controlled temperature (e.g., 37°C).[16]
-
The observed rate constant (k_obs) for the onset of inhibition is determined for each avibactam concentration.
-
Plot k_obs versus the avibactam concentration. For avibactam, this plot is typically linear, and the slope of this line represents the second-order rate constant of acylation (k₂/Kᵢ).[16]
-
-
Causality: This method allows for the quantification of how efficiently avibactam acylates and inactivates the enzyme. The inability to reach saturation in the k_obs plots for many enzymes indicates that the initial non-covalent binding is weak, and the acylation step is rate-limiting.[16]
2. Mass Spectrometry (ESI-MS)
-
Objective: To confirm the formation of a covalent acyl-enzyme intermediate and to study its stability over time.[16][20]
-
Principle: Electrospray ionization mass spectrometry (ESI-MS) can measure the precise mass of the intact protein. The formation of a covalent adduct with avibactam will result in a predictable mass increase.
-
Step-by-Step Methodology:
-
Incubate the purified β-lactamase with a molar excess of avibactam for a defined period (e.g., 5 minutes to 24 hours).[16]
-
Remove excess, unbound avibactam using a desalting column or ultrafiltration.
-
Analyze the protein sample by ESI-MS.
-
Compare the measured mass of the treated enzyme with that of the untreated enzyme. A mass increase corresponding to the molecular weight of avibactam (or a fragment thereof) confirms covalent modification.
-
To study deacylation, the acyl-enzyme complex can be diluted and incubated, with samples taken at various time points for MS analysis to observe the reappearance of the free enzyme peak.[13]
-
-
Trustworthiness: This technique provides direct, physical evidence of the covalent nature of the inhibition, as the adduct remains intact even under the denaturing conditions of the experiment.[7]
3. X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the avibactam-enzyme complex at atomic resolution.[4][8][25]
-
Principle: By crystallizing the acyl-enzyme complex and diffracting X-rays through the crystal, a detailed electron density map can be generated, allowing for the precise modeling of how avibactam binds within the active site.
-
Step-by-Step Methodology:
-
Co-crystallize the purified β-lactamase with avibactam or soak pre-formed enzyme crystals in a solution containing avibactam.
-
Collect X-ray diffraction data from the crystals using a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the protein-inhibitor complex against the experimental data.
-
-
Authoritative Grounding: High-resolution crystal structures provide invaluable insights into the specific amino acid residues that interact with avibactam, explaining its potency and the differences in inhibition across enzyme classes.[2][8][24] For example, crystal structures have revealed the specific hydrogen bonding networks and the conformation of the opened avibactam ring within the active sites of CTX-M-15 and AmpC.[8][15]
Conclusion: A Broad-Spectrum Solution with a Unique Mechanism
Avibactam's novel, reversible covalent inhibition mechanism sets it apart from previous generations of β-lactamase inhibitors. Its ability to form a stable carbamoyl-enzyme intermediate, coupled with a slow recyclization that regenerates the active inhibitor, provides sustained inactivation of a wide range of clinically important serine β-lactamases. The detailed understanding of this mechanism, made possible through a combination of kinetic, mass spectrometric, and structural studies, not only solidifies the rationale for its clinical use but also provides a molecular blueprint for the design of future inhibitors to combat the ever-evolving landscape of antibiotic resistance.
References
-
Lahiri, S. D., et al. (2014). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704–5713. [Link]
-
Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960–27971. [Link]
-
Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. The Journal of biological chemistry, 288(39), 27960–27971. [Link]
-
Desklib. (2022). Understanding the Mechanism of Action of Avibactam Sodium. Desklib. [Link]
-
Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663–11668. [Link]
-
Lohans, C. T., et al. (2014). Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition. ACS Infectious Diseases, 1(1), 35–43. [Link]
-
Lahiri, S. D., et al. (2015). Molecular Basis of Selective Inhibition and Slow Reversibility of Avibactam against Class D Carbapenemases: A Structure-Guided Study of OXA-24 and OXA-48. ACS Chemical Biology, 10(3), 885–896. [Link]
-
Lahiri, S. D., et al. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy, 57(6), 2496–2505. [Link]
-
Lahiri, S. D., et al. (2013). Structural insight into potent broad-spectrum inhibition with reversible recyclization mechanism: avibactam in complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-lactamases. Antimicrobial agents and chemotherapy, 57(6), 2496–2505. [Link]
-
Lahiri, S. D., et al. (2014). Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance. Antimicrobial agents and chemotherapy, 58(10), 5704–5713. [Link]
-
Thakkur, V., et al. (2021). Elucidating the Molecular Basis of Avibactam Mediated Inhibition of Class A β–Lactamases. ChemRxiv. [Link]
-
Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 109(29), 11663–11668. [Link]
-
Lahiri, S. D., et al. (2016). Structural and sequence analysis of class A β-lactamases with respect to avibactam inhibition: impact of Ω-loop variations. The Journal of antimicrobial chemotherapy, 71(10), 2806–2815. [Link]
-
Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Semantic Scholar. [Link]
-
Desklib. (2022). Avibactam Analysis: Mechanism of Action and Adverse Effects. Desklib. [Link]
-
Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. R Discovery. [Link]
-
Request PDF. (n.d.). Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition. ResearchGate. [Link]
-
Lahiri, S. D., et al. (2016). Structural and sequence analysis of class A β-lactamases with respect to avibactam inhibition: impact of Ω-loop variations. Journal of Antimicrobial Chemotherapy, 71(10), 2806–2815. [Link]
-
Lahiri, S. D., et al. (2015). Molecular basis of selective inhibition and slow reversibility of avibactam against class D carbapenemases: a structure-guided study of OXA-24 and OXA-48. ACS chemical biology, 10(3), 885–896. [Link]
-
Thakkur, V., & Das, C. K. (2022). Inhibition Mechanism of Class D β-Lactamases by Avibactam. ACS Catalysis, 12(16), 10183–10195. [Link]
-
Shirley, M. (2015). The β-Lactams Strike Back: Ceftazidime-Avibactam. Clinical Infectious Diseases, 61(6), 884–891. [Link]
-
ResearchGate. (n.d.). Inhibitory activity of avibactam against OXA-10, OXA-23, and OXA-48. ResearchGate. [Link]
-
Lahiri, S. D., et al. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy, 57(6), 2496–2505. [Link]
-
ResearchGate. (n.d.). Outline mode of action of avibactam-mediated serine β-lactamase... ResearchGate. [Link]
-
Docquier, J.-D., et al. (2019). Interactions between Avibactam and Ceftazidime-Hydrolyzing Class D β-Lactamases. Molecules, 24(16), 2939. [Link]
-
Liénard, B. M. R., et al. (2017). Interaction of Avibactam with Class B Metallo-β-Lactamases. Antimicrobial Agents and Chemotherapy, 61(9), e00628-17. [Link]
-
Lahiri, S. D., et al. (2014). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704–5713. [Link]
-
ResearchGate. (n.d.). (PDF) Avibactam and Class C -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. ResearchGate. [Link]
-
Bassetti, M., et al. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics, 10(8), 995. [Link]
-
ResearchGate. (n.d.). Avibactam is a covalent, reversible, non- -lactam -lactamase inhibitor. ResearchGate. [Link]
-
Ehmann, D. E., et al. (2013). Kinetics of avibactam inhibition against Class A, C, and D β-lactamases. The Journal of biological chemistry, 288(39), 27960–27971. [Link]
-
Bethel, C. R., et al. (2017). Exploring the Landscape of Diazabicyclooctane (DBO) Inhibition: Avibactam Inactivation of PER-2 β-Lactamase. Antimicrobial Agents and Chemotherapy, 61(6), e02563-16. [Link]
-
Taracila, M. A., et al. (2015). Reclaiming the efficacy of β-lactam-β-lactamase inhibitor combinations: avibactam restores the susceptibility of CMY-2-producing Escherichia coli to ceftazidime. Antimicrobial agents and chemotherapy, 59(1), 399–407. [Link]
-
Chen, Y., et al. (2024). Structural insights into the molecular mechanism of high-level ceftazidime–avibactam resistance conferred by CMY-185. Journal of Antimicrobial Chemotherapy, 79(1), 16–24. [Link]
-
ResearchGate. (n.d.). Kinetics of Avibactam Inhibition against Class A, C, and D -Lactamases. ResearchGate. [Link]
-
Prezi. (n.d.). Kinetics of Avibactam Inhibition against Class A, C, and D β. Prezi. [Link]
-
Rodriguez, M. M., et al. (2022). Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with relebactam at 1.03 Angstrom resolution. Antimicrobial Agents and Chemotherapy, 66(11), e0086822. [Link]
Sources
- 1. Avibactam Analysis: Mechanism of Action and Adverse Effects [desklib.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Landscape of Diazabicyclooctane (DBO) Inhibition: Avibactam Inactivation of PER-2 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural insight into potent broad-spectrum inhibition with reversible recyclization mechanism: avibactam in complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]
- 18. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reclaiming the efficacy of β-lactam-β-lactamase inhibitor combinations: avibactam restores the susceptibility of CMY-2-producing Escherichia coli to ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Interactions between Avibactam and Ceftazidime-Hydrolyzing Class D β-Lactamases [mdpi.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Molecular basis of selective inhibition and slow reversibility of avibactam against class D carbapenemases: a structure-guided study of OXA-24 and OXA-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
